N-[(2-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]but-2-ynamide
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Overview
Description
N-[(2-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]but-2-ynamide is a synthetic organic compound with a unique structure that combines a tetrahydronaphthalene moiety with a but-2-ynamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]but-2-ynamide typically involves the following steps:
Starting Materials: The synthesis begins with 5,6,7,8-tetrahydronaphthalen-1-ol and but-2-ynoic acid.
Reaction Conditions: The hydroxyl group of 5,6,7,8-tetrahydronaphthalen-1-ol is first protected using a suitable protecting group. The protected intermediate is then reacted with but-2-ynoic acid under dehydrating conditions to form the desired amide bond.
Deprotection: The final step involves the removal of the protecting group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-[(2-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]but-2-ynamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of small molecules with biological targets.
Chemical Biology: It can serve as a probe to investigate biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-[(2-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]but-2-ynamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydronaphthalen-2-ylamine: Similar structure but with an amine group instead of an amide.
5,6,7,8-Tetrahydro-2-naphthol: Similar structure but with a hydroxyl group instead of an amide.
5,5′,6,6′,7,7′,8,8′-Octahydro-1,1′-bi-2-naphthol: A dimeric form with two tetrahydronaphthalene units.
Uniqueness
N-[(2-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]but-2-ynamide is unique due to the presence of both a hydroxyl group and an alkyne group, which can participate in a variety of chemical reactions and interactions. This dual functionality makes it a versatile compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
N-[(2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-5-15(18)16-10-13-12-7-4-3-6-11(12)8-9-14(13)17/h8-9,17H,3-4,6-7,10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPZDJNGJVJGTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=C(C=CC2=C1CCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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